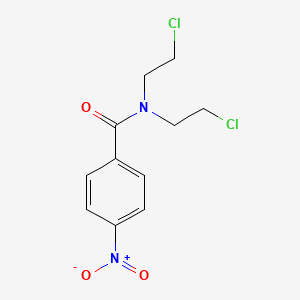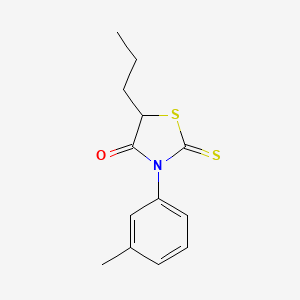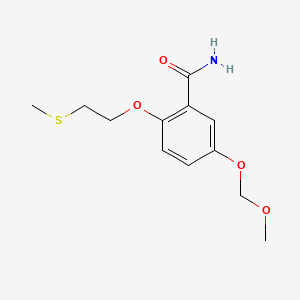
4-Amino-3,5-di-tert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3,5-di-tert-butylphenol is an organic compound with the molecular formula C14H23NO. It is a derivative of phenol, characterized by the presence of two tert-butyl groups at the 3 and 5 positions and an amino group at the 4 position. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-di-tert-butylphenol typically involves the reduction of the corresponding nitro compound. One common method is the reduction of 2,4-di-tert-butyl-5-nitrophenol using ammonium formate and palladium on activated carbon as a catalyst. The reaction is carried out in ethanol under reflux conditions for about 2 hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar reduction processes but on a larger scale. The use of high-purity reactants and optimized reaction conditions ensures high yields and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3,5-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Ammonium formate and palladium on activated carbon are commonly used for reduction.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-3,5-di-tert-butylphenol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential antifungal and antibacterial properties.
Wirkmechanismus
The mechanism of action of 4-Amino-3,5-di-tert-butylphenol primarily involves its antioxidant properties. It neutralizes free radicals and reduces the production of reactive oxygen species (ROS), thereby preventing oxidative damage to cells and materials . The compound’s ability to inhibit monoamine oxidase (MAO) also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant and antifungal properties.
3,5-Di-tert-butylphenol: Exhibits similar antioxidant activities and is used in various industrial applications.
2,6-Di-tert-butyl-4-aminophenol: Another phenol derivative with antioxidant properties.
Uniqueness
4-Amino-3,5-di-tert-butylphenol is unique due to the presence of both amino and tert-butyl groups, which enhance its antioxidant properties and make it a valuable compound in various applications. Its ability to inhibit MAO and its potential cytotoxic activity against cancer cells further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
15197-89-4 |
|---|---|
Molekularformel |
C14H23NO |
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
4-amino-3,5-ditert-butylphenol |
InChI |
InChI=1S/C14H23NO/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,16H,15H2,1-6H3 |
InChI-Schlüssel |
XEEMQCHTKWPXLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1N)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


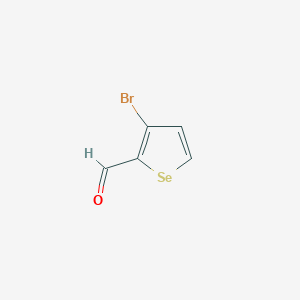
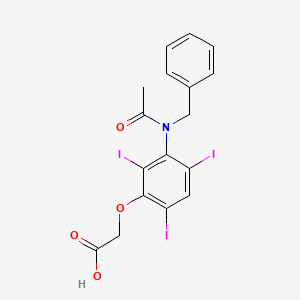
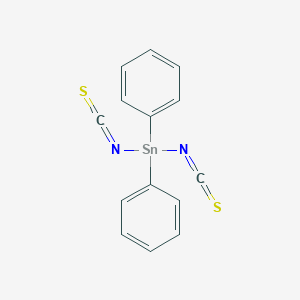
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
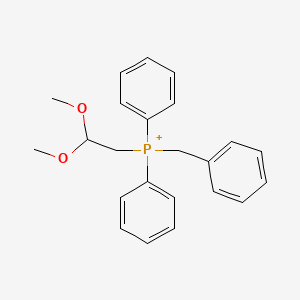
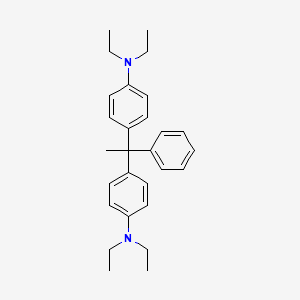
![4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14703885.png)
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)

